1,3,4,5-tetrahydro-2H-pyrido[2,3-e][1,4]diazepin-2-one
Overview
Description
1,3,4,5-Tetrahydro-2H-pyrido[2,3-e][1,4]diazepin-2-one is a complex organic compound belonging to the class of heterocyclic compounds These compounds are characterized by rings containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur
Mechanism of Action
Mode of Action
It’s known that the presence of the parent skeleton benzo-pyrano-diazepine is vital for the extensive spectrum of cytotoxic action against the screened cell lines .
Biochemical Pathways
It’s known that the intramolecular cyclization of 2- (δ-chlorobutylamino)benzimidazole follows an unusual pathway involving the predominant attack on the exocyclic .
Pharmacokinetics
It’s suggested that the compound is quickly and effectively absorbed due to increased polarity and lipid solubility .
Result of Action
It’s known that the compound has a cytotoxic action against certain cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,3,4,5-tetrahydro-2H-pyrido[2,3-e][1,4]diazepin-2-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriately substituted pyridine derivatives under acidic or basic conditions. The reaction conditions often require the use of strong acids or bases, and the presence of a catalyst may be necessary to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 1,3,4,5-Tetrahydro-2H-pyrido[2,3-e][1,4]diazepin-2-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides, under specific conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce amines or alcohols.
Scientific Research Applications
1,3,4,5-Tetrahydro-2H-pyrido[2,3-e][1,4]diazepin-2-one has found applications in various scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activity, including its role in enzyme inhibition and receptor binding.
Medicine: Research has explored its use as a lead compound in the development of new pharmaceuticals, particularly in the treatment of neurological disorders and cancer.
Industry: Its unique chemical properties make it valuable in the development of new materials and chemical processes.
Comparison with Similar Compounds
Pyridine
Pyrimidine
Indole
Benzodiazepine
Triazole
Properties
IUPAC Name |
1,3,4,5-tetrahydropyrido[2,3-e][1,4]diazepin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c12-7-5-9-4-6-2-1-3-10-8(6)11-7/h1-3,9H,4-5H2,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAVFWIAZDNNOCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(NC(=O)CN1)N=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.